1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-2-yl group and a 4-methoxy-2,3-dimethylphenylmethyl group
Preparation Methods
The synthesis of 1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Substitution with pyridin-2-yl group: This step often involves nucleophilic substitution reactions where the piperazine ring is reacted with a pyridine derivative.
Introduction of the 4-methoxy-2,3-dimethylphenylmethyl group: This step can be carried out using Friedel-Crafts alkylation or similar reactions to attach the aromatic group to the piperazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperazine ring, depending on the reaction conditions and reagents used.
Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving piperazine derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, altering their function or activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine can be compared with other similar compounds, such as:
- 1-[(4-Methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
- 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15-16(2)18(23-3)8-7-17(15)14-21-10-12-22(13-11-21)19-6-4-5-9-20-19/h4-9H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFOUAGCZSMCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.